5-Chloro-2-(4-isopropylphenoxy)aniline
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Overview
Description
5-Chloro-2-(4-isopropylphenoxy)aniline is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nephrotoxicity Studies
5-Chloro-2-(4-isopropylphenoxy)aniline and its related compounds have been studied for their potential nephrotoxic effects. Research has shown that chlorinated anilines, including derivatives like dichloroaniline (DCA), can induce nephrotoxicity characterized by decreased urine volume, increased proteinuria, and hematuria. These effects are associated with morphological changes in renal cells, primarily affecting proximal tubular necrosis, with lesser effects on distal tubular cells and collecting ducts (Lo, Brown & Rankin, 1990).
Synthesis and Application in Polymer Science
This compound derivatives have been utilized in the synthesis of novel polymers. For example, polymers synthesized using derivatives like 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline have been used in electrochemical applications. Such polymers exhibit high conductivity and porosity, making them efficient as counter electrodes in the fabrication of dye-sensitized solar cells (Shahhosseini, Nateghi, Kazemipour & Zarandi, 2016).
Biocide Development
Studies have explored the use of chloro-aniline derivatives in developing new biocides. Compounds like 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides have shown promise as polyactive biocides, demonstrating both molluscicidal and fungicidal activities. This indicates the potential for these compounds in agricultural and pest control applications (Asaad, Grant & Latif, 1988).
Electrochromic Materials
Another significant application of this compound derivatives is in the development of electrochromic materials. Novel donor–acceptor systems synthesized with these compounds exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. This makes them suitable for applications in electrochromic devices, particularly for NIR region technology (Li, Liu, Ju, Zhang & Zhao, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been involved in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling reactions .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
5-chloro-2-(4-propan-2-ylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDJDWKYTQOAMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.